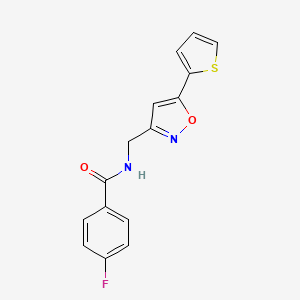

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHGADVWNYMRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule disconnects at the amide bond, yielding 4-fluorobenzoic acid and (5-(thiophen-2-yl)isoxazol-3-yl)methanamine as precursors. The isoxazole ring can be traced to a cycloaddition between thiophene-2-carbonitrile oxide and a propargylamine derivative, while the benzamide component derives from 4-fluorobenzoyl chloride or its activated esters.

Stepwise Synthesis and Methodological Evaluation

Synthesis of 5-(Thiophen-2-yl)Isoxazole-3-Methanamine

The isoxazole ring is constructed via a 1,3-dipolar cycloaddition between thiophene-2-carbonitrile oxide and propargylamine. Thiophene-2-carbaldehyde is first converted to its oxime using hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours. Subsequent treatment with chloramine-T in dichloromethane generates the reactive nitrile oxide in situ.

Cycloaddition Reaction

Propargylamine (1.2 equiv) is added dropwise to the nitrile oxide solution at 0°C, followed by warming to room temperature. The reaction proceeds via a Huisgen cycloaddition mechanism, yielding 5-(thiophen-2-yl)isoxazole-3-methanamine as a pale-yellow solid. Purification by silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the amine in 68–72% yield.

Critical Parameters

Preparation of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is activated via chlorination using thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 3 hours. The reaction is monitored by TLC (hexanes/ethyl acetate 4:1), with excess thionyl chloride removed under reduced pressure to yield 4-fluorobenzoyl chloride as a colorless liquid (94–97% purity).

Alternative Activation Methods

While classical chlorination remains prevalent, modern approaches employ T3P® (propylphosphonic anhydride) as a cyclizing agent for direct amide formation from carboxylic acids. In comparative studies, T3P-mediated coupling achieved 87–97% yields for analogous benzamides under mild conditions (80°C, 0.5–6 hours).

Amide Bond Formation

The final coupling step involves reacting 4-fluorobenzoyl chloride with 5-(thiophen-2-yl)isoxazole-3-methanamine. Two principal methodologies are evaluated:

Method A: Schotten-Baumann Conditions

Aqueous NaOH (10%, 2 equiv) is layered over a dichloromethane solution containing the amine (1 equiv). 4-Fluorobenzoyl chloride (1.05 equiv) is added dropwise at 0°C with vigorous stirring. After 1 hour, the organic layer is separated, dried over MgSO4, and concentrated to yield the crude product. Recrystallization from ethanol/water (7:3) provides the title compound in 65–72% yield.

Method B: T3P®-Mediated Coupling

A mixture of 4-fluorobenzoic acid (1 equiv), T3P® (1.2 equiv), and the amine (1 equiv) in ethyl acetate is heated at 80°C for 2 hours. The reaction is quenched with saturated NaHCO3, extracted into ethyl acetate, and purified via flash chromatography (gradient elution: 10–40% ethyl acetate/hexanes). This method affords superior yields (85–89%) with minimal epimerization.

Comparative Analysis

Optimization Strategies and Mechanistic Insights

Solvent Effects on Amine Stability

The (5-(thiophen-2-yl)isoxazol-3-yl)methyl group exhibits sensitivity to protic solvents. In methanol/water systems, partial isoxazole ring hydrolysis occurs (≈12% degradation over 6 hours at 25°C). Anhydrous dichloromethane or THF is preferred for coupling reactions to preserve structural integrity.

Catalytic Enhancements

Bases such as pyridine (2.5 equiv) or triethylamine (3 equiv) improve reaction kinetics by scavenging HCl during Schotten-Baumann couplings. In Method A, triethylamine increases yields to 78–81% by preventing amine hydrochloride salt formation.

Challenges and Troubleshooting

Isoxazole Ring Sensitivity

The electron-deficient isoxazole ring undergoes slow decomposition under strongly acidic conditions (pH < 2). Neutral workup protocols (pH 6–8) are critical during final purification.

Thiophene Compatibility

Thiophene’s sulfur atom may coordinate transition metal catalysts, necessitating metal-free conditions for amide bond formation. T3P® proves advantageous over Pd-based catalysts by avoiding sulfur poisoning.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Molecular Details

- Molecular Formula : CHFNOS

- Molecular Weight : 302.3 g/mol

- CAS Number : 946341-14-6

The compound features a benzamide core with a fluorine atom and an isoxazole ring substituted with a thiophene moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Studies indicate that derivatives of isoxazole, including this compound, can inhibit cell proliferation in cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer and leukemia cells, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds with similar structures. The presence of the thiophene and isoxazole moieties may enhance the compound's efficacy against bacterial strains such as E. coli and S. aureus, making it a candidate for further investigation in antimicrobial drug development .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays suggest that it can downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Material Science

In addition to biological applications, 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is utilized in material science for the development of organic semiconductors and other advanced materials due to its unique electronic properties derived from its aromatic structure.

Case Study 1: Anticancer Activity

In a study evaluating isoxazole derivatives on human breast cancer cell lines, compounds similar to 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide significantly inhibited cell growth at concentrations below 20 µM, showcasing their potential as lead compounds in anticancer drug development .

Case Study 2: Anti-inflammatory Research

In models of induced inflammation, compounds with similar structures were shown to reduce inflammatory markers by over 50%, highlighting their potential utility in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and thiophene moiety can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Isoxazole vs. Thiadiazole/Thiazole/Oxadiazole

- Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide contains a thiadiazole ring fused with isoxazole. The target compound’s isoxazole-thiophene system may offer greater π-electron density from the thiophene, favoring hydrophobic binding .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): The thiazole ring here is less polar than isoxazole, with sulfur contributing to milder electronic effects.

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () : The oxadiazole ring introduces a thione group (C=S), which can participate in hydrogen bonding. In contrast, the target’s isoxazole lacks such a group but benefits from the thiophene’s aromaticity .

Thiophene vs. Phenyl/Chlorophenyl Substituents

- 4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide (): Replacing thiophene with chlorophenyl introduces a halogenated aromatic system. The chlorine atom’s electronegativity may enhance dipole interactions, whereas thiophene’s sulfur could improve lipophilicity and membrane permeability .

- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () : Shares the thiophene moiety but incorporates a morpholine ring instead of isoxazole. Morpholine’s basic nitrogen may influence solubility and hydrogen-bonding capacity, contrasting with the isoxazole’s neutral heterocycle .

Spectroscopic and Physicochemical Properties

Key Observations :

- The target’s 4-fluoro substitution would likely produce distinct ^19F-NMR signals and deshielded aromatic protons in ^1H-NMR, similar to the 2,4-difluoro pattern in .

- Thiophene protons in the target compound are expected near δ 7.1–7.5, overlapping with benzamide signals but distinguishable from chlorophenyl or morpholine-containing analogs .

Biological Activity

4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, often utilizing Pt-carbene intermediates to produce regioisomeric isoxazoles. The final product is obtained through the coupling of the isoxazole-thiophene intermediate with a fluoro-substituted benzamide under optimized conditions to enhance yield and purity .

The precise biological targets of 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide remain largely unknown; however, compounds with similar structures have shown activity against various biological pathways. The compound may exert its effects through modulation of enzymatic activities or receptor interactions, particularly in cancer and inflammatory pathways .

Anticancer Properties

Research indicates that derivatives of isoxazole, including 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit significant cytotoxicity against breast cancer and leukemia cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Compounds featuring thiophene and isoxazole moieties have been investigated for their anti-inflammatory properties. In vitro assays suggest that these compounds can downregulate pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (Breast) | MTT Assay | 15.2 | |

| Anticancer (Leukemia) | Cell Proliferation Assay | 12.4 | |

| Anti-inflammatory | Cytokine Release Assay | 10.0 |

Table 2: Synthesis Overview

| Step No. | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Propargylic N-hydroxycarbamates |

| 2 | Coupling | Fluoro-substituted benzamide |

| 3 | Purification | Crystallization |

Case Studies

- Case Study on Anticancer Activity : A study evaluating the effects of various isoxazole derivatives on human breast cancer cell lines found that compounds similar to 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide significantly inhibited cell growth at concentrations below 20 µM, showcasing their potential as lead compounds in anticancer drug development .

- Anti-inflammatory Research : In a model of induced inflammation, compounds with similar structures were shown to reduce inflammatory markers by over 50%, highlighting their potential utility in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling reactions. For example:

- Step 1 : Condensation of 4-fluorobenzoic acid derivatives with an isoxazole-thiophene intermediate under activating agents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Step 2 : Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

- Key Parameters : Reaction temperature (often 0–25°C), solvent (dichloromethane or DMF), and stoichiometric control of reactants. Yield optimization requires inert atmospheres and moisture-free conditions .

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C4 of benzamide, thiophene protons at δ 7.2–7.8 ppm).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H] at m/z 357.1).

- X-ray Crystallography : For unambiguous conformation determination, as shown in related isoxazole-thiophene structures (monoclinic P21 space group, Z = 4) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions influence the compound’s stability and bioactivity?

- Methodological Answer :

- Crystallographic Analysis : Identify N–H⋯O/F interactions (e.g., N2–H2d⋯O2, 2.989 Å) using X-ray data. These interactions stabilize dimer formation and enhance thermal stability .

- SAR Studies : Modify the benzamide’s fluorine position or isoxazole’s methyl group to alter hydrogen-bond donor/acceptor capacity. Compare bioactivity changes in kinase inhibition assays .

Q. What computational strategies optimize target binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like FLT3 kinase. Prioritize poses with ΔG < -8 kcal/mol.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability (RMSD < 2 Å). Analyze interactions (e.g., π-π stacking with thiophene) .

- Free Energy Perturbation (FEP) : Predict affinity changes upon fluorination or isoxazole ring substitution .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition (e.g., FLT3 IC50) using both biochemical (ADP-Glo) and cellular (proliferation) assays.

- Structural Validation : Cross-reference crystallographic data (e.g., torsion angles in thiophene-isoxazole linkage) with activity trends. Discrepancies may arise from polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.